4-(2,3-difluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine
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Overview
Description
4-(2,3-difluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine is a heterocyclic compound that belongs to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties . This particular compound features a unique structure with a pyrrolo ring fused to a benzodiazepine core, which may contribute to its distinct pharmacological profile.
Preparation Methods
The synthesis of 4-(2,3-difluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine can be achieved through various synthetic routes. One common method involves the cyclization of an appropriate aminobenzophenone precursor with a suitable reagent under specific reaction conditions . For example, the reaction of 2,3-difluoroaniline with a benzophenone derivative in the presence of a cyclizing agent such as phosphorus oxychloride (POCl3) can yield the desired benzodiazepine compound . Industrial production methods often utilize continuous flow chemistry to enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
4-(2,3-difluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4) . Substitution reactions can be carried out using halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3) . Major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted benzodiazepines .
Scientific Research Applications
In chemistry, it serves as a valuable intermediate for the synthesis of more complex heterocyclic compounds . In biology, it has been investigated for its potential as a therapeutic agent due to its pharmacological properties . In medicine, it may be explored for its anxiolytic, sedative, and anticonvulsant effects . Additionally, its unique structure makes it a candidate for studying structure-activity relationships and developing new benzodiazepine derivatives .
Mechanism of Action
The mechanism of action of 4-(2,3-difluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system . By binding to the GABA-A receptor, it enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons . This results in the compound’s anxiolytic, sedative, and anticonvulsant effects . The molecular targets and pathways involved in its action are similar to those of other benzodiazepines .
Comparison with Similar Compounds
4-(2,3-difluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine can be compared with other benzodiazepine derivatives such as diazepam, clonazepam, and alprazolam . While these compounds share a common benzodiazepine core, the presence of the pyrrolo ring and the difluorophenyl group in this compound imparts unique pharmacological properties . For instance, the difluorophenyl group may enhance its binding affinity to the GABA-A receptor, potentially leading to increased potency . Similar compounds include 7-chloro-5-(2,6-difluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione and 7-chloro-5-(2,6-difluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one .
Properties
Molecular Formula |
C18H14F2N2 |
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Molecular Weight |
296.3 g/mol |
IUPAC Name |
4-(2,3-difluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine |
InChI |
InChI=1S/C18H14F2N2/c19-14-7-3-6-13(17(14)20)18-16-9-4-10-22(16)15-8-2-1-5-12(15)11-21-18/h1-10,18,21H,11H2 |
InChI Key |
XEZKNBOSTNZURO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2N3C=CC=C3C(N1)C4=C(C(=CC=C4)F)F |
Origin of Product |
United States |
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